2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide
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Overview
Description
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a thioether linkage, and a dichlorophenyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Introduction of Dichlorophenyl Group: The final step involves the reaction of the thioether derivative with 3,4-dichlorobenzoyl chloride in the presence of a base to form the desired ethanone compound.
Formation of Hydrobromide Salt: The ethanone compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone
- 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone
- 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone
Uniqueness
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide , often referred to as Compound A , is a derivative of benzimidazole known for its potential biological activities. This article reviews its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
Compound A features a benzimidazole moiety linked to a thioether and a dichlorophenyl group. The presence of these functional groups contributes to its biological activity. The molecular formula is C14H11Cl2N2S with a molecular weight of approximately 320.22 g/mol.
Biological Activity Overview
The biological activities of Compound A can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer properties are attributed to the ability of Compound A to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that similar compounds can disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase .
- Case Study : In vitro studies demonstrated that Compound A exhibited an IC50 value of 5.0 µM against human breast cancer cell lines (MCF-7), indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
Compound A has been evaluated for its antibacterial and antifungal properties.
- Antibacterial Effects : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .
- Antifungal Effects : It also displayed moderate antifungal activity against Candida albicans, with an MIC of 15 µg/mL, suggesting potential as a therapeutic agent in treating fungal infections .
3. Anti-inflammatory Properties
The anti-inflammatory effects of Compound A have been investigated through various assays.
- Mechanism : It is believed that Compound A inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .
- Research Findings : Experimental models using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with Compound A significantly decreased the levels of these cytokines, supporting its use in inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be further understood through structure-activity relationship (SAR) studies. Modifications to the benzimidazole and thioether groups can enhance or diminish activity:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups on the phenyl ring | Increased anticancer potency |
Substitution at the 6-position of the benzimidazole ring | Enhanced antimicrobial activity |
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS.BrH/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15;/h1-7H,8H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROMPQWRFOZQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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